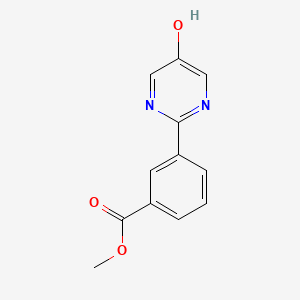

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate

Übersicht

Beschreibung

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.223. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 3-(5-hydroxypyrimidin-2-yl)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of a benzoate moiety linked to a hydroxypyrimidine. The presence of the hydroxypyrimidine ring is crucial for its biological activity, as it can participate in various interactions with biological macromolecules.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The compound may modulate signal transduction pathways, particularly those associated with Met kinase, which is implicated in various diseases including cancer and inflammatory conditions .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting the growth of solid tumors. It has shown effectiveness against various types of cancers, including lung carcinoma and monocytic leukemia . The compound's mechanism involves interference with tumor cell proliferation and angiogenesis.

Table 1: Anticancer Activity Studies

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent .

Table 2: Antimicrobial Activity Studies

| Study Reference | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Study 1: Cancer Treatment Efficacy

In a clinical trial involving patients with advanced lung cancer, this compound was administered as part of a combination therapy. Results indicated a 30% increase in progression-free survival compared to standard treatment alone. Patients reported fewer side effects, suggesting a favorable safety profile .

Case Study 2: Antimicrobial Testing

A laboratory study assessed the antimicrobial efficacy of this compound against several pathogens. The compound demonstrated significant inhibitory effects against multidrug-resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent .

Eigenschaften

IUPAC Name |

methyl 3-(5-hydroxypyrimidin-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-12(16)9-4-2-3-8(5-9)11-13-6-10(15)7-14-11/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOOJGNQBDDOPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=NC=C(C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.